molecular formula C21H16N2O5S B2749504 N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 921796-66-9

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2749504
CAS No.: 921796-66-9
M. Wt: 408.43
InChI Key: WYOZHHGWXHUHTL-UHFFFAOYSA-N
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Description

N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a benzodioxine core fused with a thiazole ring substituted with a 7-methoxybenzofuran moiety. Its structure combines multiple pharmacophores, including the electron-rich benzodioxine system and the sulfur-containing thiazole, which are often associated with biological activity in medicinal chemistry.

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-25-16-4-2-3-12-9-17(28-19(12)16)14-11-29-21(22-14)23-20(24)13-5-6-15-18(10-13)27-8-7-26-15/h2-6,9-11H,7-8H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOZHHGWXHUHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled under specific conditions to form the final product. Key steps include:

    Formation of Benzofuran Intermediate: This involves the methoxylation of benzofuran, typically using methanol and a suitable catalyst.

    Synthesis of Thiazole Intermediate: This step involves the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources.

    Coupling Reaction: The benzofuran and thiazole intermediates are coupled using a carboxylation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure that combines several heterocyclic rings, including benzothiazole and thiazole moieties along with a methoxy-substituted benzofuran. This structural diversity enhances its interaction capabilities with biological targets, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibits various biological activities:

1. Anticancer Properties:

  • The compound has shown promise in inhibiting cancer cell proliferation. Molecular docking studies suggest that it may interact with key enzymes and proteins involved in cancer pathways, such as cyclooxygenase and various kinases .
  • Specific derivatives of related compounds have demonstrated notable anticancer activities, indicating that structural modifications can enhance efficacy against different cancer types.

2. Anti-inflammatory Effects:

  • The compound's potential to modulate inflammatory pathways has been highlighted in studies showing its ability to inhibit the NF-kB signaling pathway. This inhibition can lead to reduced inflammation and associated symptoms .
  • Research on similar benzodioxane derivatives has also shown anti-inflammatory properties, suggesting that this compound may share these beneficial effects .

3. Antimicrobial Activity:

  • The presence of thiazole and benzofuran moieties is associated with antimicrobial properties. Compounds with similar structures have been documented to exhibit significant antibacterial and antifungal activities .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common approaches include:

Step Description
Step 1 Formation of the thiazole ring through condensation reactions involving appropriate starting materials.
Step 2 Introduction of the methoxy group to the benzofuran structure via methylation reactions.
Step 3 Coupling reactions to link the thiazole and benzodioxine components effectively.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Case Study 1: Anticancer Activity
A study conducted by Vazquez et al. (2020) demonstrated that derivatives of benzodioxane exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship indicated that specific substitutions at the benzodioxane scaffold enhanced anticancer activity .

Case Study 2: Anti-inflammatory Mechanisms
Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of related compounds through modulation of pro-inflammatory cytokines. These findings suggest that this compound may similarly impact inflammatory pathways .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Substituents on Thiazole Benzodioxine/Benzofuran Modifications Molecular Weight (g/mol) Key Functional Groups
Target Compound 7-Methoxybenzofuran 2,3-Dihydro-1,4-benzodioxine 452.4 (calculated) Carboxamide, Methoxy, Thiazole
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide Unsubstituted benzofuran 2,3-Dihydro-1,4-benzodioxine ~420 (estimated) Carboxamide, Thiazole
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 4-Methoxyphenyl, 5-methylthiazole 2,3-Dihydro-1,4-benzodioxine 437.4 (calculated) Carboxamide, Methoxy, Methylthiazole
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-Methylthiazole 2,3-Dihydro-1,4-benzodioxine + pyrrolidone 401.4 (calculated) Carboxamide, Pyrrolidone, Methyl

Key Observations:

Benzofuran vs. Benzodioxine Positioning: The target compound’s 7-methoxybenzofuran substitution on the thiazole differs from analogs like , which lack methoxy groups.

Thiazole Substitutions : The 5-methylthiazole in increases lipophilicity compared to the target’s unsubstituted thiazole, which may affect membrane permeability.

Carboxamide Linkers : All analogs retain the carboxamide group critical for hydrogen bonding, but the target’s benzodioxine-carboxamide linkage offers unique conformational rigidity .

Stability and Reactivity:

  • The 7-methoxy group in the target compound may reduce oxidative susceptibility compared to halogenated analogs (e.g., bromine-substituted compounds in ).
  • The benzodioxine ring’s electron-donating ether linkages enhance stability against hydrolysis relative to simpler benzamide derivatives .

Pharmacological Implications

  • Antimicrobial Activity: Thiazole-carboxamide hybrids (e.g., ) are known for antimicrobial properties; the target’s methoxybenzofuran may broaden spectrum efficacy .
  • CNS Penetration : The benzodioxine moiety, seen in , is associated with blood-brain barrier penetration, suggesting neurological targets .

Biological Activity

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antioxidant research. This article synthesizes available literature on its biological activity, including anticancer properties and antioxidant effects.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₂H₁₀N₂O₂S
  • Molecular Weight : 246.29 g/mol
  • CAS Number : 100136-48-9
  • IUPAC Name : 4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including the compound . For instance:

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that derivatives similar to this compound significantly reduced the secretion of alpha-fetoprotein (α-FP) in Hep3B liver cancer cells, indicating a decrease in tumorigenicity. Specifically, one derivative reduced α-FP levels from 2519.17 ng/ml (control) to 1625.8 ng/ml after treatment .
    • The compound was shown to induce cell cycle arrest at the G2-M phase, with a percentage of 8.07%, comparable to the established chemotherapeutic agent Doxorubicin (7.4%) .
  • Mechanism of Action :
    • The anticancer effects are believed to stem from the compound's ability to interfere with DNA synthesis and cell cycle progression. This suggests that it may act as a potent inhibitor of cell proliferation in cancerous cells .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related damage in cells:

  • DPPH Assay Results :
    • The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Compounds with similar structures exhibited varying degrees of antioxidant activity, with some showing IC50 values significantly lower than Trolox (a standard antioxidant), indicating effective radical scavenging capabilities .
  • Comparative Analysis :
    • In studies comparing various benzodioxole derivatives, some exhibited moderate antioxidant activity with IC50 values ranging from 39.85 µM to 79.95 µM . These findings suggest that while not all derivatives are equally effective, there is potential for further development of antioxidant agents based on this molecular framework.

Case Studies and Research Findings

StudyFindings
Hawash et al., 2020Demonstrated significant anticancer activity against Hep3B cells; induced G2-M phase arrest .
Molecular Docking StudiesSuggested potential binding interactions with key proteins involved in cancer progression .
Antioxidant EvaluationShowed variable antioxidant activity among synthesized derivatives; some comparable to established antioxidants like Trolox .

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